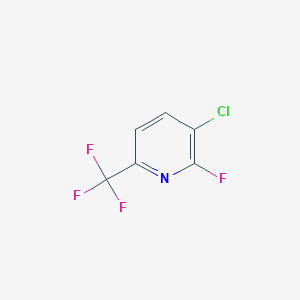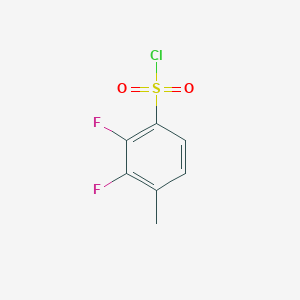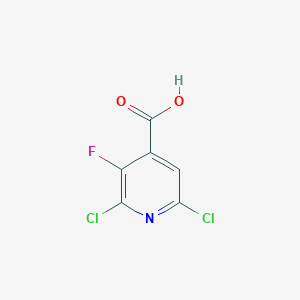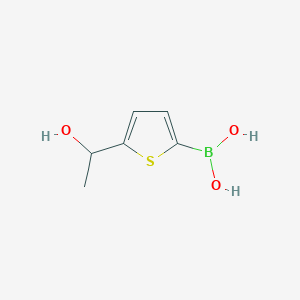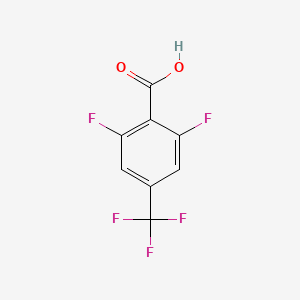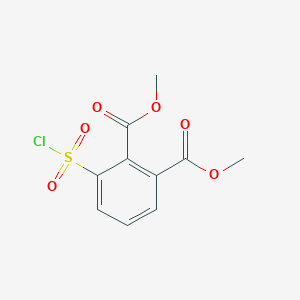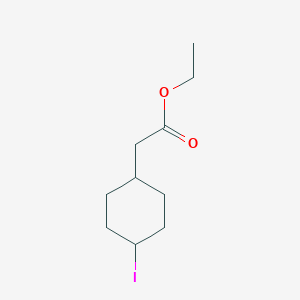
Ethyl 2-(4-iodocyclohexyl)acetate
Übersicht
Beschreibung
Ethyl 2-(4-iodocyclohexyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a cyclohexane ring that is substituted with an iodine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-iodocyclohexyl)acetate typically involves the iodination of cyclohexane derivatives followed by esterification. One common method starts with the iodination of cyclohexene using iodine and thallium(I) acetate in acetic acid, resulting in the formation of 4-iodocyclohexanol. This intermediate is then esterified with ethyl acetate under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-iodocyclohexyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium azide would yield 2-(4-azidocyclohexyl)acetate.
Reduction: Reduction of the ester group yields 2-(4-iodocyclohexyl)ethanol.
Hydrolysis: Hydrolysis yields 4-iodocyclohexylacetic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-iodocyclohexyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of ethyl 2-(4-iodocyclohexyl)acetate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The iodine atom can play a crucial role in these interactions by forming halogen bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-bromocyclohexyl)acetate
- Ethyl 2-(4-chlorocyclohexyl)acetate
- Ethyl 2-(4-fluorocyclohexyl)acetate
Uniqueness
Ethyl 2-(4-iodocyclohexyl)acetate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This can lead to stronger interactions with target molecules and potentially different reactivity and selectivity in chemical reactions .
Eigenschaften
IUPAC Name |
ethyl 2-(4-iodocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWLMDGASBSEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
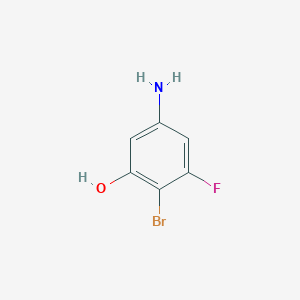


![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)
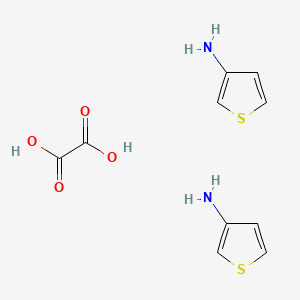
![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)
